

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B168248

[Get Quote](#)

Technical Guide: (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

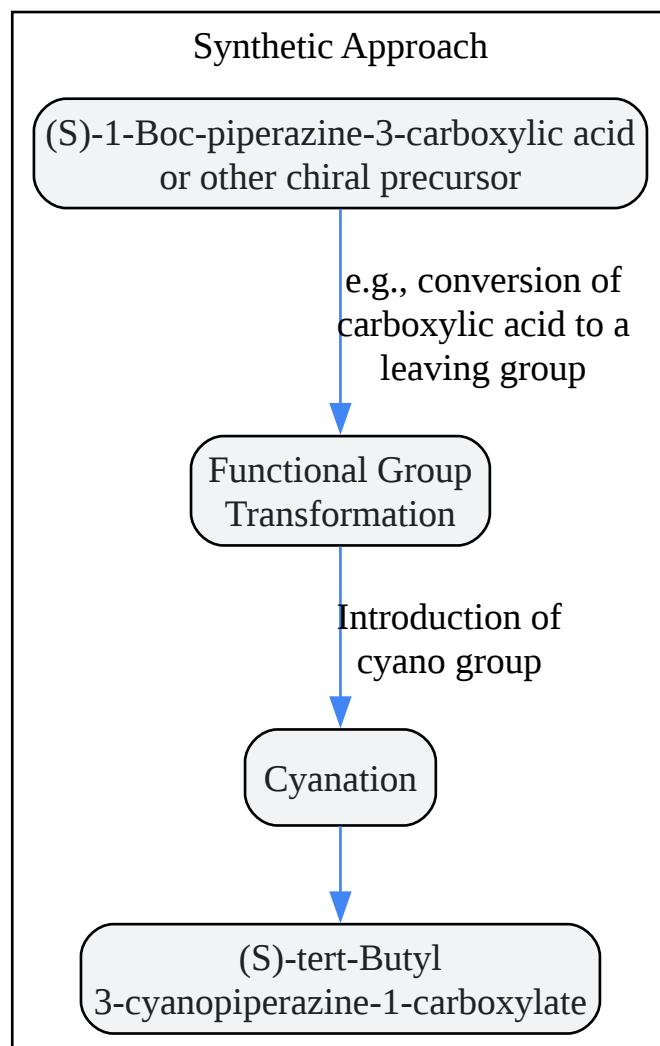
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate**, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the (S)-enantiomer, this document consolidates information on the closely related (R)-enantiomer and provides a theoretical framework for the synthesis, characterization, and identification of the (S)-enantiomer based on established chemical principles and data from analogous compounds.

Identification and Physicochemical Properties

While a specific CAS number for **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** was not readily available in public databases at the time of this report, the corresponding (R)-enantiomer is registered under CAS Number 1217791-74-6[1][2]. It is highly probable that the (S)-enantiomer is also a known, albeit less documented, chemical entity. The following table summarizes the known and predicted physicochemical properties.


Property	Value	Source
CAS Number	Not available (S)-enantiomer 1217791-74-6 (R)-enantiomer	[1] [2]
Molecular Formula	$C_{10}H_{17}N_3O_2$	
Molecular Weight	211.26 g/mol	[2]
Appearance	Predicted: White to off-white solid	
Storage	Recommended: 2-8°C, sealed in dry, dark place	[2]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** are not extensively published. However, a plausible synthetic route can be inferred from general methods for the functionalization of N-Boc protected piperazines.

Proposed Synthetic Pathway

The synthesis of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** would likely involve the introduction of a cyano group at the C3 position of an appropriate N-Boc protected piperazine precursor. Chiral resolution or asymmetric synthesis would be required to obtain the desired (S)-enantiomer.

[Click to download full resolution via product page](#)

Caption: Proposed general synthetic workflow.

Characterization and Identification

The structural confirmation of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** would rely on a combination of spectroscopic techniques.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.8-4.0 ppm), and a characteristic signal for the proton at the chiral center (C3).
¹³ C NMR	Resonances for the tert-butyl group, the piperazine ring carbons, the carbonyl carbon of the Boc group, and the nitrile carbon.
Mass Spectrometry (MS)	The molecular ion peak $[M+H]^+$ would be expected at m/z 212.14.
Infrared (IR) Spectroscopy	A characteristic absorption band for the nitrile ($C\equiv N$) stretching vibration around 2240 cm^{-1} , and a strong absorption for the carbonyl ($C=O$) of the Boc group around 1690 cm^{-1} .
Chiral HPLC	To confirm enantiomeric purity, analysis on a suitable chiral stationary phase would be necessary, showing a single peak for the (S)-enantiomer.

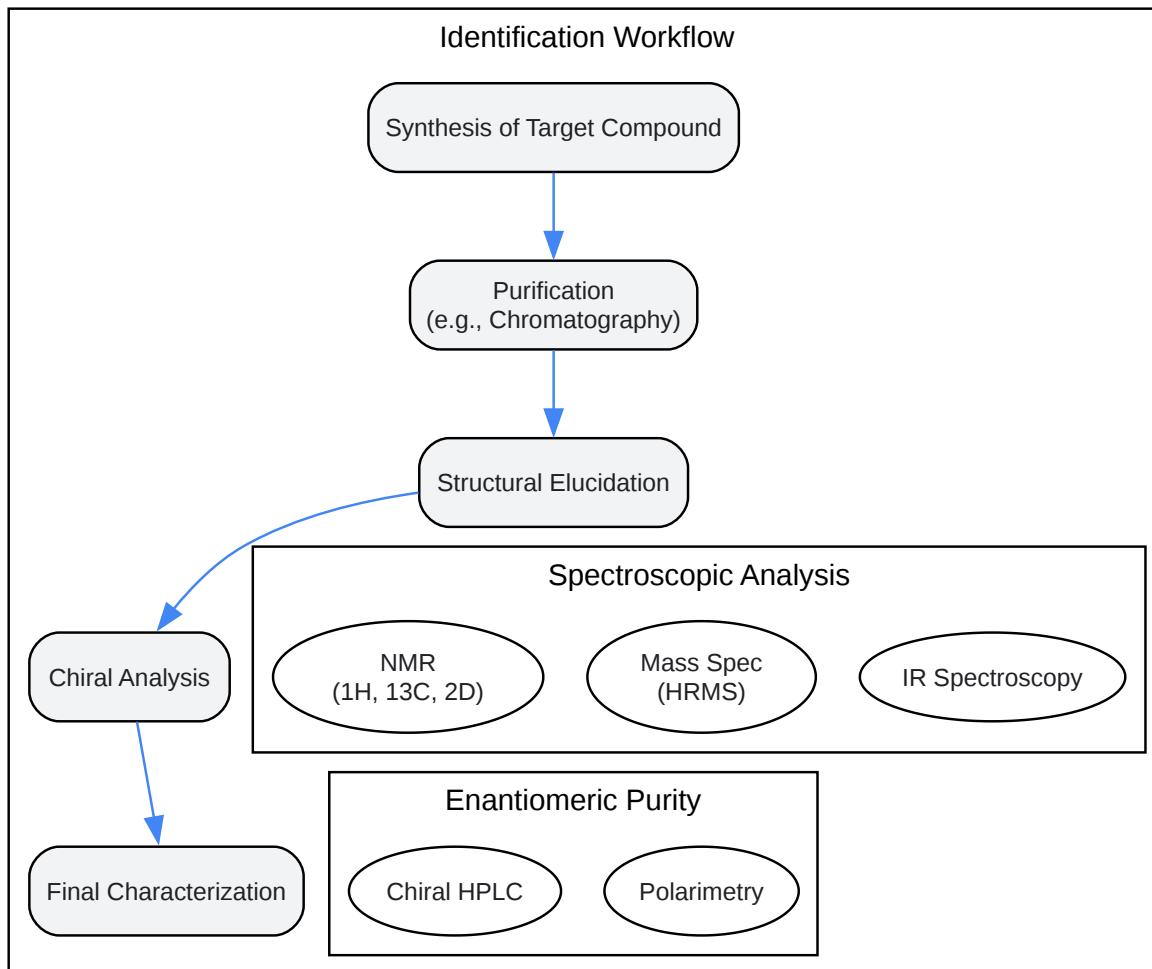
Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the characterization of a novel chiral piperazine derivative, adaptable for **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: An electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a novel chiral compound like **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for compound identification.

Conclusion

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate represents a valuable chiral building block for the synthesis of complex molecules in drug discovery. While specific experimental data for this enantiomer is not widely available, this guide provides a solid foundation for its synthesis, characterization, and identification based on established methodologies and data from its (R)-enantiomer. Researchers working with this compound should employ the analytical techniques outlined herein to ensure its structural integrity and enantiomeric purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alchempharmtech.com [alchempharmtech.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168248#s-tert-butyl-3-cyanopiperazine-1-carboxylate-cas-number-and-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com